![molecular formula C18H22ClN3O2 B2920057 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine CAS No. 438486-41-0](/img/structure/B2920057.png)

4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

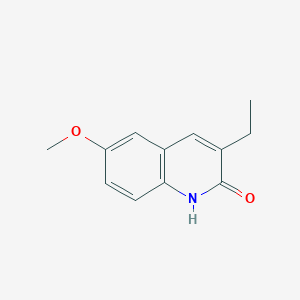

The synthesis of this compound involves a one-pot, three-component reaction. Various aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one react in the presence of a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a mixture of H₂O and EtOH (1:1) at 50°C. The reaction yields 4-aroyl-5′-methyl-3,4-dihydro-2′H-spiro([1,3]oxazino[5,6-c]quinoline-2,3′-isoxazol)-5(6H)-one derivatives containing the spiro [1,3]oxazino[5,6-c]quinoline moiety in 82–89% yield .

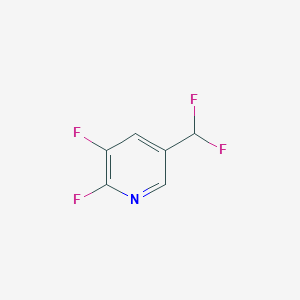

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring fused with an oxazino ring. The chloro substituent is attached to one of the carbon atoms, and the morpholinopropyl group extends from another carbon. The spiro configuration adds complexity to the molecule, making it an interesting scaffold for drug development .

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

A study details the synthesis of various quinoline derivatives and their modification under the action of nucleophilic and/or basic reagents, showcasing the chemical versatility and potential for generating new molecules with diverse functional groups. These compounds were prepared by cyclocondensation and showed reactivity towards nucleophilic base morpholine, indicating the potential for further chemical modifications and applications in drug design and development (Grytsak et al., 2021).

Antimicrobial Studies

Another significant application involves antimicrobial studies, where derivatives of quinolines, including those modified with morpholine groups, were synthesized and evaluated for their biological activities. These studies highlight the potential of such compounds in developing new antimicrobial agents with efficacy against various bacterial and fungal strains, demonstrating the relevance of quinoline derivatives in addressing infectious diseases (Patel et al., 2007).

Cytotoxic Activity Towards Tumor Cells

The cytotoxic activity of quinoline derivatives, including those involving morpholinopropyl groups, was investigated, indicating their potential as antitumor agents. These compounds exhibited significant activity against various tumor cell lines, suggesting their application in cancer research and therapy (Benameur et al., 1996).

Wirkmechanismus

Research indicates that this compound inhibits the ubiquinone (UQ) synthesis pathway in Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. By inhibiting trypanosomal COQ7, a key enzyme in UQ biosynthesis, it leads to a shortage of the UQ pool. This disruption affects the respiratory chain and redox balance, ultimately exerting trypanocidal effects. Notably, it shows promise as an alternative to existing Chagas disease drugs .

Eigenschaften

IUPAC Name |

6-chloro-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2/c19-16-11-14-12-22(6-2-5-21-7-9-23-10-8-21)13-24-18(14)17-15(16)3-1-4-20-17/h1,3-4,11H,2,5-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXOCWSUNZFBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)

![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2919978.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2919979.png)

![N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2919990.png)

![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)

![N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2919997.png)